Anemarsaponin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anemarsaponin B is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant belonging to the Liliaceae family. This compound has garnered significant attention due to its potent anti-inflammatory properties and its ability to modulate various biochemical pathways .

Wirkmechanismus

- The compound inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα .

- The affected pathways include the NF-κB signaling pathway. Anemarsaponin B mitigates acute pancreatitis by targeting the p38 MAPK signaling pathway and reducing the phosphorylation of JNK and p38 .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Anemarsaponin B plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It’s also known to inhibit many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce immune inflammation, making it a promising candidate for acute pancreatitis treatment . It also mitigates acute pancreatitis damage in mice through apoptosis reduction and MAPK pathway modulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds and interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been shown to reduce the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein in the acute pancreatitis model .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves several steps, starting from the extraction of the rhizomes of Anemarrhena asphodeloides. The extraction process typically uses solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The production process is optimized to maintain the bioactivity of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Anemarsaponin B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Saponinstruktur vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Keton- oder Aldehydgruppen innerhalb des Moleküls verändern.

Substitution: Substitutionsreaktionen können an den glykosidischen Bindungen auftreten, was zur Bildung verschiedener Saponinderivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Saure oder basische Katalysatoren, um die Spaltung und Bildung von glykosidischen Bindungen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anemarsaponin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der Untersuchung von steroidalen Saponinen und deren Derivaten verwendet.

Biologie: Untersucht für seine Rolle in der Modulation zellulärer Pfade und Genexpression.

Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und neuroprotektiven Wirkungen untersucht.

Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Naturprodukten und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Vergleich Mit ähnlichen Verbindungen

Anemarsaponin B kann mit anderen steroidalen Saponinen wie folgenden verglichen werden:

Diosgenin: Ein weiteres steroidales Saponin mit entzündungshemmenden und krebshemmenden Eigenschaften. Im Gegensatz zu this compound wird Diosgenin hauptsächlich als Vorläufer für die Synthese von Steroidhormonen verwendet.

Sarsasapogenin: Bekannt für seine neuroprotektiven und entzündungshemmenden Wirkungen. Es teilt ähnliche Pfade mit this compound, unterscheidet sich jedoch in seinen spezifischen molekularen Zielen und seiner Potenz.

Hecogenin: Zeigt entzündungshemmende und krebshemmende Aktivitäten. Es ist strukturell ähnlich wie this compound, weist aber unterschiedliche pharmakologische Profile auf.

This compound zeichnet sich durch seine spezifische Hemmung der NF-κB- und MAPK-Pfade aus, was es zu einer einzigartigen und wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Biologische Aktivität

Anemarsaponin B, a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-diabetic, and pharmacokinetic modulation contexts. This article synthesizes current research findings on the biological activity of this compound, including key studies, mechanisms of action, and potential clinical implications.

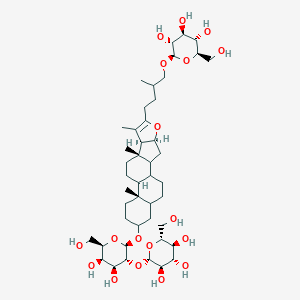

Chemical Structure and Source

This compound is derived from Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for various therapeutic purposes. Its chemical structure contributes to its biological activities, particularly its interactions with cellular signaling pathways.

Anti-inflammatory Effects

Mechanism of Action

Research indicates that this compound exerts significant anti-inflammatory effects. A study conducted on LPS-stimulated RAW 264.7 macrophage cell lines demonstrated that this compound reduced the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibited the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Key Findings

- Inhibition of NF-kB : this compound was shown to inhibit the nuclear translocation of the p65 subunit of NF-kB by blocking the phosphorylation of inhibitory kappa B-alpha (IκB-α), thereby reducing NF-kB transcriptional activity .

- MAPK Pathway Inhibition : The compound also inhibited the phosphorylation of MAP kinase kinases involved in the p38 pathway, further supporting its anti-inflammatory profile .

Antidiabetic Activity

This compound has been investigated for its potential antidiabetic effects. In studies involving KK-Ay mice, a model for type 2 diabetes, treatment with extracts from Anemarrhena asphodeloides resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .

Research Highlights

- Blood Glucose Reduction : Administration of a water extract containing this compound reduced blood glucose levels significantly from 570±29 mg/dl to 401±59 mg/dl after 7 hours .

- Insulin Sensitivity : The extract also showed potential in decreasing insulin resistance during insulin tolerance tests.

Pharmacokinetic Modulation

This compound has been shown to influence the pharmacokinetics of other compounds, particularly through its interaction with cytochrome P450 enzymes. A study highlighted its inhibitory effects on CYP3A4, CYP2D6, and CYP2E1, which are crucial for drug metabolism .

Inhibition Characteristics

The IC50 values for this compound's inhibitory effects on these enzymes were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 13.67 |

| CYP2D6 | 16.26 |

| CYP2E1 | 19.72 |

The compound acted as a non-competitive inhibitor for CYP3A4 and competitive inhibitors for CYP2D6 and CYP2E1 . These interactions suggest that this compound could lead to significant drug-drug interactions if co-administered with medications metabolized by these enzymes.

Case Studies and Clinical Implications

Several studies have explored the implications of this compound's biological activities:

- Drug Interaction Studies : Research indicated that co-administration with nobiletin altered its pharmacokinetic profile, enhancing metabolic stability and affecting clearance rates . This highlights the need for caution when combining this compound with other drugs.

- Therapeutic Potential : The anti-inflammatory properties suggest potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or metabolic syndrome.

Eigenschaften

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.